![molecular formula C20H25N5O3 B2590614 N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide CAS No. 1396575-95-3](/img/structure/B2590614.png)
N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as EPPOM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Chemical Synthesis and Drug Development
N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide, due to its complex chemical structure, plays a significant role in the synthesis of various pharmacologically active compounds. One study highlights the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic fluorination. This compound is a potential radiotracer for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).
Molecular Interactions and Pharmacology
Several studies focus on the molecular interactions and pharmacological implications of similar compounds. For instance, research into N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent and selective antagonist for the CB1 cannabinoid receptor, has provided insights into its molecular interaction with the receptor. This involves conformational analysis and the development of pharmacophore models for the CB1 receptor ligands, aiding in the understanding of binding interactions (Shim et al., 2002).
Radioligand Binding Assays
In the field of radiopharmacology, the synthesis of radioligands related to N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is significant. These compounds are used in radioligand binding assays to explore the function of various receptors, such as the CB1 cannabinoid receptor, in different physiological and pathological conditions (Lan et al., 1999).
Synthesis of Novel Heterocyclic Compounds
The chemical backbone of N1-(2-ethoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide facilitates the synthesis of various novel heterocyclic compounds. Such compounds are often pivotal in pharmaceutical research, particularly in the development of new therapeutic agents with potential applications in treating various diseases (Int, 2019).
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-2-28-17-6-4-3-5-16(17)24-20(27)19(26)23-13-15-7-11-25(12-8-15)18-14-21-9-10-22-18/h3-6,9-10,14-15H,2,7-8,11-13H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGSUPAFPBCJOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.